4'-Fluoro-2'-nitroacetanilide
Overview
Description
4’-Fluoro-2’-nitroacetanilide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.1512 It is characterized by the presence of a fluorine atom and a nitro group attached to an acetanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-nitroacetanilide typically involves the nitration of 4’-fluoroacetanilide. The process begins with the acetylation of 4-fluoroaniline to form 4’-fluoroacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 4’-Fluoro-2’-nitroacetanilide .
Industrial Production Methods: Industrial production of 4’-Fluoro-2’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reagent concentrations to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 4’-Fluoro-2’-aminoacetanilide.
Substitution: Various substituted acetanilides depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2’-nitroacetanilide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-nitroacetanilide and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
4-Fluoroacetanilide: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Nitroacetanilide: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4’-Chloro-2’-nitroacetanilide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 4’-Fluoro-2’-nitroacetanilide is unique due to the combined presence of both fluorine and nitro groups, which impart distinct electronic and steric effects.
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBZEUCQENVPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196302 | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448-39-5 | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What can you tell us about the structure of 4'-Fluoro-2'-nitroacetanilide based on this research?
A1: The research primarily used X-ray crystallography to determine the structure of this compound. The key findings are:
- Conformation: The molecule is not perfectly flat. The amide group is rotated 16.30° out of the plane of the aromatic ring, while the nitro group shows a greater rotation of 29.60°. [] This suggests some steric hindrance between these groups and the rest of the molecule.
- Intermolecular Interactions: The molecules arrange themselves in chains held together by "well defined" hydrogen bonds. [] This implies that hydrogen bonding plays a significant role in the solid-state packing of this compound.
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